molecular formula C7H7ClN2 B14444266 Diazene, chloro(4-methylphenyl)- CAS No. 77971-66-5

Diazene, chloro(4-methylphenyl)-

Katalognummer: B14444266
CAS-Nummer: 77971-66-5
Molekulargewicht: 154.60 g/mol
InChI-Schlüssel: QDKYODKGZURAGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diazene, chloro(4-methylphenyl)- is an organic compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly notable for its chloro and methyl substituents on the phenyl ring, which can significantly influence its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diazene, chloro(4-methylphenyl)- typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with a suitable reagent. One common method includes the following steps:

Industrial Production Methods: Industrial production of diazene, chloro(4-methylphenyl)- often involves large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and reagent concentrations, are meticulously controlled to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: Diazene, chloro(4-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Diazene, chloro(4-methylphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diazene, chloro(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

  • Diazene, (4-methoxyphenyl)phenyl-
  • 4-Chloro-3-methylphenol
  • 1-(4-chlorophenyl)-2-[4-(alkyloxy)phenyl]diazene

Comparison: Diazene, chloro(4-methylphenyl)- is unique due to its specific substituents, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

77971-66-5

Molekularformel

C7H7ClN2

Molekulargewicht

154.60 g/mol

IUPAC-Name

chloro-(4-methylphenyl)diazene

InChI

InChI=1S/C7H7ClN2/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3

InChI-Schlüssel

QDKYODKGZURAGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=NCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.